molecular formula C19H13ClFN3OS B4339422 3-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-benzothiophene-2-carboxamide

3-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B4339422
M. Wt: 385.8 g/mol
InChI Key: UGDNVKAQKDCZQY-UHFFFAOYSA-N
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Description

3-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a chloro group, a fluorobenzyl group, and a pyrazolyl group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-fluorobenzyl derivatives: These compounds share a similar structural motif and may exhibit comparable biological activities.

    Benzothiophene derivatives: These compounds have a benzothiophene core and may be used in similar applications in medicinal chemistry and material science.

Uniqueness

The uniqueness of 3-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-benzothiophene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

3-chloro-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3OS/c20-17-15-3-1-2-4-16(15)26-18(17)19(25)23-14-9-22-24(11-14)10-12-5-7-13(21)8-6-12/h1-9,11H,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDNVKAQKDCZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CN(N=C3)CC4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-benzothiophene-2-carboxamide
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3-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-benzothiophene-2-carboxamide

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